REACTION_CXSMILES
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Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:18]([C:20](=[CH:26]OCC)[C:21]([O:23][CH2:24][CH3:25])=[O:22])#[N:19]>C(O)C>[NH2:19][C:18]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)[N:10]=[CH:26][C:20]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:0.1|
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Name
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|
Quantity
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9.76 g
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Type
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reactant
|
Smiles
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Cl.FC1=CC=C(C=C1)NN
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Name
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|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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9.2 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
10.15 g
|
Type
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reactant
|
Smiles
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C(#N)C(C(=O)OCC)=COCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 3.5 hours
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Duration
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3.5 h
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Type
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FILTRATION
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Details
|
the resultant solid was filtered off
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Type
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WASH
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Details
|
washed with small amount of ethanol
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Type
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DRY_WITH_MATERIAL
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Details
|
ether before being dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=NN1C1=CC=C(C=C1)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |